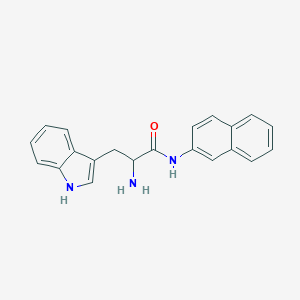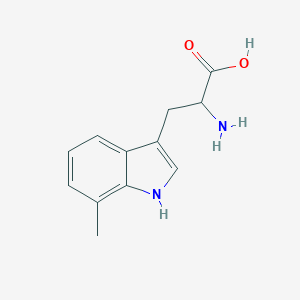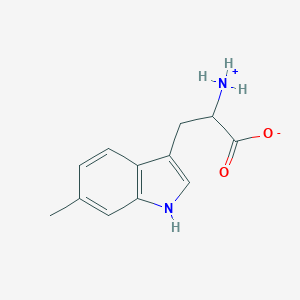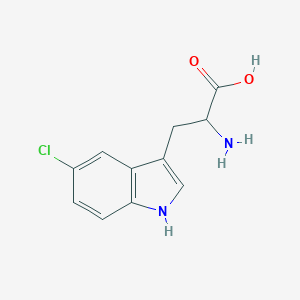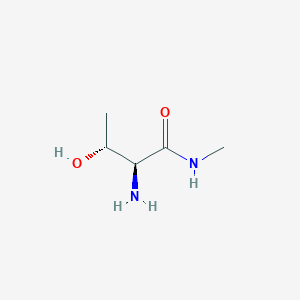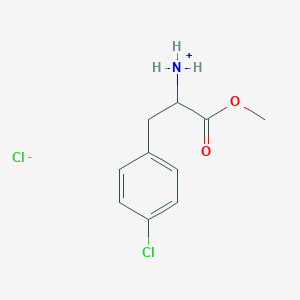
4-Cloro-DL-fenilalanina éster metílico clorhidrato
Descripción general
Descripción
El hidrocloruro de éster metílico de pCPA, también conocido como hidrocloruro de éster metílico de 4-cloro-DL-fenilalanina, es un inhibidor reversible de la hidroxilasa de triptófano. Se utiliza principalmente como inhibidor de la síntesis de serotonina (5-HT). Este compuesto es conocido por su capacidad de cruzar la barrera hematoencefálica y reducir la disponibilidad central de serotonina .
Aplicaciones Científicas De Investigación
El hidrocloruro de éster metílico de pCPA tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varias reacciones de síntesis orgánica.
Biología: Se utiliza en estudios que involucran la regulación de neurotransmisores y la función cerebral.
Medicina: Se investiga por sus posibles efectos terapéuticos en afecciones relacionadas con el desequilibrio de la serotonina, como la depresión y la ansiedad.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El principal mecanismo de acción del hidrocloruro de éster metílico de pCPA implica la inhibición de la hidroxilasa de triptófano, una enzima crucial para la síntesis de serotonina. Al inhibir esta enzima, el compuesto reduce la producción de serotonina, lo que lleva a niveles reducidos de este neurotransmisor en el cerebro. Este efecto es particularmente significativo en estudios relacionados con la regulación del estado de ánimo y los trastornos psiquiátricos .
Análisis Bioquímico
Biochemical Properties
The primary role of 4-Chloro-DL-phenylalanine methyl ester hydrochloride in biochemical reactions is its ability to inhibit tryptophan hydroxylase . This enzyme is responsible for the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the biosynthesis of serotonin . By inhibiting this enzyme, 4-Chloro-DL-phenylalanine methyl ester hydrochloride effectively reduces the central utilization of serotonin .
Cellular Effects
The effects of 4-Chloro-DL-phenylalanine methyl ester hydrochloride on cells are primarily related to its impact on serotonin synthesis. By inhibiting tryptophan hydroxylase, it reduces the production of serotonin, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-DL-phenylalanine methyl ester hydrochloride involves its binding to tryptophan hydroxylase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing the synthesis of serotonin .
Metabolic Pathways
4-Chloro-DL-phenylalanine methyl ester hydrochloride is involved in the metabolic pathway of serotonin synthesis, where it interacts with the enzyme tryptophan hydroxylase
Métodos De Preparación
La síntesis del hidrocloruro de éster metílico de pCPA normalmente implica la reacción de la 4-clorofenilalanina con metanol, seguida de la neutralización con ácido clorhídrico para obtener el producto final . Los métodos de producción industrial a menudo implican pasos similares pero a mayor escala, lo que garantiza una alta pureza y rendimiento a través de condiciones de reacción optimizadas y procesos de purificación .
Análisis De Reacciones Químicas
El hidrocloruro de éster metílico de pCPA experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Las reacciones de reducción a menudo implican reactivos como el hidruro de litio y aluminio.
Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
El hidrocloruro de éster metílico de pCPA es único en su capacidad de cruzar la barrera hematoencefálica y reducir eficazmente los niveles centrales de serotonina. Compuestos similares incluyen:
p-Clorofenilalanina: Otro inhibidor de la hidroxilasa de triptófano pero con diferentes propiedades farmacocinéticas.
Hidrocloruro de éster metílico de α-metil-DL-tirosina: Inhibe la hidroxilasa de tirosina, afectando la síntesis de catecolaminas.
Hidrocloruro de éster metílico de DL-triptófano: Afecta el metabolismo del triptófano pero con diferentes vías diana
Estos compuestos comparten algunas similitudes en sus efectos inhibitorios sobre la síntesis de neurotransmisores, pero difieren en sus objetivos específicos y perfiles farmacocinéticos.
Propiedades
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931184 | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14173-40-1 | |
| Record name | Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0YKX1H41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chloro-DL-phenylalanine methyl ester hydrochloride exert its biological effects?
A1: 4-chloro-DL-phenylalanine methyl ester hydrochloride (PCPA) acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin. [, , , ] By blocking serotonin synthesis, PCPA effectively depletes serotonin levels in the brain. [, , , ] This depletion has been used in research to investigate the role of serotonin in various behavioral and physiological processes.
Q2: What is the role of 4-chloro-DL-phenylalanine methyl ester hydrochloride in studying cognitive flexibility and depression?
A2: Researchers have utilized PCPA to induce serotonin depletion in animal models to study the impact on cognitive flexibility, a key aspect of depression. [] Impairments in reversal learning, a measure of cognitive flexibility, were observed in rats treated with PCPA. [] This suggests that serotonin plays a crucial role in cognitive flexibility, and disruptions in serotonin signaling may contribute to cognitive deficits observed in depression.
Q3: Can the effects of 4-chloro-DL-phenylalanine methyl ester hydrochloride be reversed?
A3: As an irreversible inhibitor of tryptophan hydroxylase, the effects of PCPA are long-lasting. [, , , ] The recovery of serotonin levels relies on the synthesis of new enzyme molecules. Therefore, studies employing PCPA often involve a washout period or the use of control groups to account for the prolonged depletion of serotonin.
Q4: Has 4-chloro-DL-phenylalanine methyl ester hydrochloride been used to investigate the analgesic properties of traditional medicines?
A4: Yes, 4-chloro-DL-phenylalanine methyl ester hydrochloride has been used in research exploring the analgesic effects of toad cake and toad-cake-containing herbal drugs. [] When co-administered with these traditional remedies, PCPA blocked their analgesic effects in both nociceptive and neuropathic pain models in mice. [] This suggests that the pain-relieving properties of these herbal preparations might be mediated through serotonergic mechanisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






